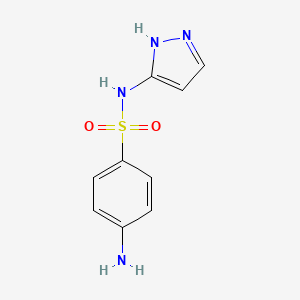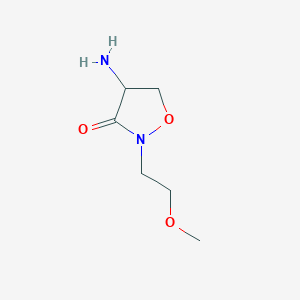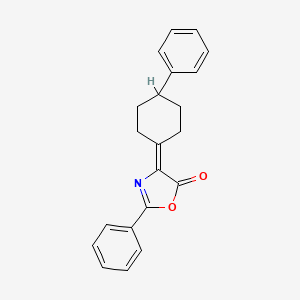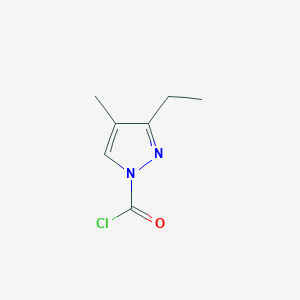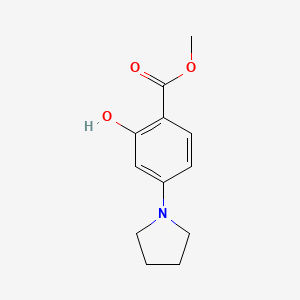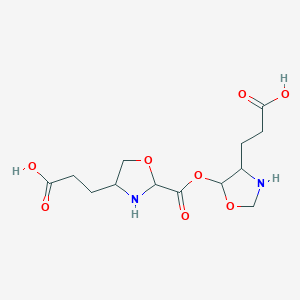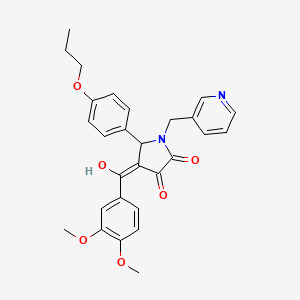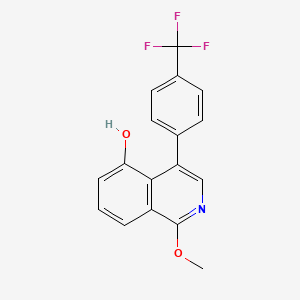
1-(4-Methylbenzene-1-sulfonyl)-1,2-dihydroquinolin-7-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Tosyl-1,2-dihydroquinolin-7-ol is a heterocyclic compound belonging to the quinoline family. It has the molecular formula C16H15NO3S and a molecular weight of 301.36 g/mol . This compound is characterized by the presence of a tosyl group (p-toluenesulfonyl) attached to the nitrogen atom of the dihydroquinoline ring, and a hydroxyl group at the 7th position of the quinoline ring. It is primarily used as a building block in organic synthesis and has various applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
1-Tosyl-1,2-dihydroquinolin-7-ol can be synthesized through several methods. One common synthetic route involves the reaction of 7-hydroxyquinoline with p-toluenesulfonyl chloride in the presence of a base such as potassium hydroxide. The reaction is typically carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures (around 130°C) for about 30 minutes . The reaction mixture is then cooled, acidified, and extracted to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for 1-Tosyl-1,2-dihydroquinolin-7-ol are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
化学反应分析
Types of Reactions
1-Tosyl-1,2-dihydroquinolin-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The dihydroquinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
1-Tosyl-1,2-dihydroquinolin-7-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 1-Tosyl-1,2-dihydroquinolin-7-ol involves its interaction with various molecular targets and pathways. The tosyl group enhances the compound’s reactivity, allowing it to participate in various chemical reactions. The hydroxyl group at the 7th position can form hydrogen bonds, influencing the compound’s binding affinity to biological targets. The dihydroquinoline ring structure provides a stable framework for further chemical modifications.
相似化合物的比较
1-Tosyl-1,2-dihydroquinolin-7-ol can be compared with other similar compounds such as:
7-Hydroxyquinoline: Lacks the tosyl group, making it less reactive in certain chemical reactions.
1-Tosyl-1,2,3,4-tetrahydroquinoline: Contains a fully saturated quinoline ring, which affects its chemical properties and reactivity.
3-Acetylquinoline: Has an acetyl group instead of a tosyl group, leading to different reactivity and applications
These comparisons highlight the unique features of 1-Tosyl-1,2-dihydroquinolin-7-ol, such as its enhanced reactivity due to the presence of the tosyl group and its potential for diverse chemical modifications.
属性
CAS 编号 |
333383-93-0 |
|---|---|
分子式 |
C16H15NO3S |
分子量 |
301.4 g/mol |
IUPAC 名称 |
1-(4-methylphenyl)sulfonyl-2H-quinolin-7-ol |
InChI |
InChI=1S/C16H15NO3S/c1-12-4-8-15(9-5-12)21(19,20)17-10-2-3-13-6-7-14(18)11-16(13)17/h2-9,11,18H,10H2,1H3 |
InChI 键 |
YCQDXWIXRWIUHU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC=CC3=C2C=C(C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


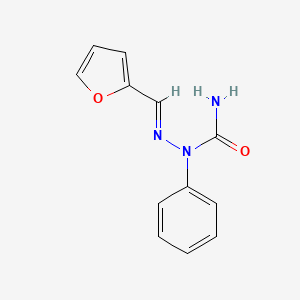
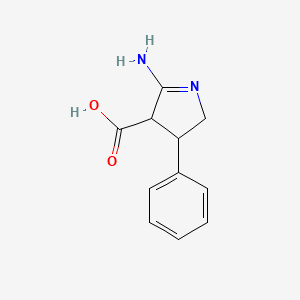
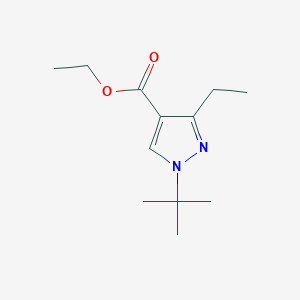
![2-Methyl-3-phenyl-5,6-dihydro-4H-cyclopenta[b]furan](/img/structure/B12890003.png)
![8-Quinolinol, 7-[(4,5-dihydro-3-phenyl-5-isoxazolyl)methyl]-](/img/structure/B12890013.png)
